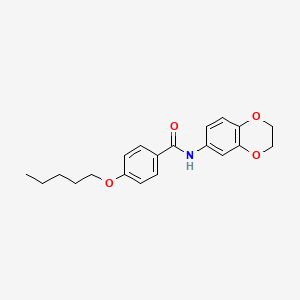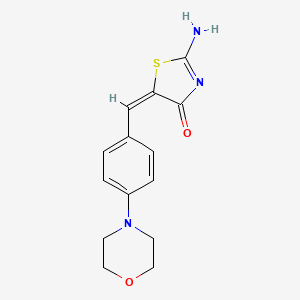
1-cycloheptyl-4-(2-naphthylsulfonyl)piperazine
Übersicht
Beschreibung
1-cycloheptyl-4-(2-naphthylsulfonyl)piperazine, also known as CNS-7056, is a compound that has been synthesized and studied for its potential use as a therapeutic agent. It belongs to the class of piperazine derivatives and is known to have a variety of effects on the central nervous system.
Wirkmechanismus
The exact mechanism of action of 1-cycloheptyl-4-(2-naphthylsulfonyl)piperazine is not fully understood. However, it is known to act as a modulator of glutamate receptors, which are involved in the transmission of signals in the central nervous system. It has also been shown to have an effect on the GABAergic system, which is involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, in the brain. It has also been shown to have an effect on the levels of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
1-cycloheptyl-4-(2-naphthylsulfonyl)piperazine has several advantages for use in lab experiments. It is a stable and easily synthesized compound that can be obtained in pure form. It also has a well-established mechanism of action, which makes it a useful tool for studying the central nervous system. However, one limitation of this compound is that its effects can vary depending on the dose and route of administration, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several potential future directions for the study of 1-cycloheptyl-4-(2-naphthylsulfonyl)piperazine. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the central nervous system. Finally, the development of more potent and selective derivatives of this compound may lead to the development of more effective therapeutic agents.
Wissenschaftliche Forschungsanwendungen
1-cycloheptyl-4-(2-naphthylsulfonyl)piperazine has been extensively studied for its potential use as a therapeutic agent in various neurological disorders. It has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. Additionally, it has been studied for its potential use in the treatment of neuropathic pain and anxiety disorders.
Eigenschaften
IUPAC Name |
1-cycloheptyl-4-naphthalen-2-ylsulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2S/c24-26(25,21-12-11-18-7-5-6-8-19(18)17-21)23-15-13-22(14-16-23)20-9-3-1-2-4-10-20/h5-8,11-12,17,20H,1-4,9-10,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKJVZXSYZJYPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![S-{4-[2-(benzyloxy)-5-bromobenzylidene]-5-oxo-4,5-dihydro-1,3-thiazol-2-yl} O-ethyl thiocarbonate](/img/structure/B4699032.png)



![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-propylmethanesulfonamide](/img/structure/B4699058.png)
![ethyl {[4-(4-chlorophenyl)-3-cyano-6-(2-thienyl)pyridin-2-yl]thio}acetate](/img/structure/B4699064.png)

![2-{[3-cyano-4-(2-furyl)-6-(trifluoromethyl)-2-pyridinyl]thio}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B4699079.png)
![N-(4-chlorobenzyl)-N'-[4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4699087.png)

![2-({4-allyl-5-[4-(cyclopentyloxy)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4699114.png)
![N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B4699121.png)

